molecular formula C7H10N2O3 B8706051 N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide

N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide

Cat. No.: B8706051
M. Wt: 170.17 g/mol
InChI Key: PNTRKGWJWHTFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxy group, two methyl groups, and a carboxamide group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide typically involves the reaction of 4-methyl-5-oxazolecarboxylic acid with methoxyamine and a suitable activating agent such as carbodiimide. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the carboxamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Oxazole derivatives with ketone or aldehyde functionalities.

    Reduction: N-Methyl-N,4-dimethyl-5-oxazolecarboxamide.

    Substitution: Various substituted oxazolecarboxamides depending on the nucleophile used.

Scientific Research Applications

N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxamide groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions are subject to ongoing research, with studies focusing on its potential as an enzyme inhibitor or receptor modulator.

Comparison with Similar Compounds

  • N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide
  • N-Methoxy-N-methyl-2,4-dimethyl-5-oxazolecarboxamide

Comparison: N-Methoxy-N,4-dimethyl-5-oxazolecarboxamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the methoxy group at the N-position and the methyl group at the 4-position differentiates it from other oxazolecarboxamides, influencing its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

N-methoxy-N,4-dimethyl-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C7H10N2O3/c1-5-6(12-4-8-5)7(10)9(2)11-3/h4H,1-3H3

InChI Key

PNTRKGWJWHTFAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Methyl-5-oxazolecarbonyl chloride (15 g) and N,O-dimethylhydroxylamine hydrochloride (11 g) in dry chloroform (100 ml) were cooled to 0° C. and dry pyridine (28.5 g) was added. The mixture was allowed to warm to room temperature. After 30 minutes aqueous sodium hydrogen carbonate was added and the organic layer separated. The aqueous layer was extracted with dichloromethane. The combined organic layers were washed, dried and evaporated. The residue was purified by flash chromatography to yield the title compound as a white solid. M.p. 59°-60° C.
Quantity
15 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-methyl-1,3-oxazole-5-carboxylic acid (4.00 g, 31.5 mmol) in thionyl chloride (4 ml) were added 0.4 ml N,N-dimethylformamide and the mixture was refluxed for 2 hours. After cooling, the volatiles were removed in vacuo and the remaining material was suspended in tetrahydrofuran (10 ml). This suspension was added to a stirred suspension of N,O-dimethyl-hydroxylamine hydrochloride (3.38 g, 34.6 mmol) and triethylamine (9.55 g, 94.4 mmol) in tetrahydrofuran (10 ml). The reaction mixture was stirred at room temperature for 20 h. After evaporation of the solvent in vacuo dichloromethane and 1N HCl were added. The phases were separated, the organic layer was washed with brine, dried over MgSO4, filtered and concentrated in vacuo. Purification of the crude material on silica gel afforded N-methoxy-N,4-dimethyl-1,3-oxazole-5-carboxamide (2.58 g, 45%) as an orange solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
N,O-dimethyl-hydroxylamine hydrochloride
Quantity
3.38 g
Type
reactant
Reaction Step Two
Quantity
9.55 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.